molecular formula C15H12N2O3S B10813774 Methyl 2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)acetate

Methyl 2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)acetate

Cat. No.: B10813774
M. Wt: 300.3 g/mol
InChI Key: JJDVFZFJPBPKMJ-UHFFFAOYSA-N
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Description

Methyl 2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)acetate is a chemical compound built on the thieno[2,3-d]pyrimidine scaffold, a structure recognized in medicinal chemistry as a bioisostere of quinazoline and natural nitrogenous bases . This core structure is a privileged scaffold in drug discovery, known for yielding derivatives with a wide spectrum of biological activities. Researchers value this specific derivative as a key synthetic intermediate for constructing more complex molecules and for probing structure-activity relationships in various therapeutic areas. The primary research value of thieno[2,3-d]pyrimidine derivatives lies in their potential as novel anti-infective and anticancer agents. Specifically, close structural analogs have demonstrated potent antibacterial activity against multi-drug resistant Gram-positive pathogens, including methicillin-resistant and vancomycin-resistant Staphylococcus aureus (MRSA, VRSA) . These compounds often exhibit a favorable selectivity profile, with low cytotoxicity against mammalian cells and minimal hemolytic activity, suggesting selective toxicity towards bacterial cells . Furthermore, the thieno[2,3-d]pyrimidine core is a promising scaffold in anticancer research. Structural derivatives have shown significant anti-proliferative activity against a range of human cancer cell lines, including breast cancer models (MCF-7, MDA-MB-231), by inducing cell cycle arrest and inhibiting key oncogenic pathways . The acetates ester functional group in this compound enhances its utility as a versatile building block for further chemical modification, such as hydrolysis to the corresponding acetic acid or conjugation with other pharmacophores to develop hybrid molecules . This compound is supplied for Research Use Only and is strictly intended for laboratory research applications. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C15H12N2O3S

Molecular Weight

300.3 g/mol

IUPAC Name

methyl 2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)acetate

InChI

InChI=1S/C15H12N2O3S/c1-20-12(18)7-17-9-16-14-13(15(17)19)11(8-21-14)10-5-3-2-4-6-10/h2-6,8-9H,7H2,1H3

InChI Key

JJDVFZFJPBPKMJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1C=NC2=C(C1=O)C(=CS2)C3=CC=CC=C3

Origin of Product

United States

Biological Activity

Methyl 2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)acetate is a compound of significant interest due to its diverse biological activities. This article examines its synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of thieno-pyrimidine derivatives, including this compound. In vitro assays demonstrated its ability to inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in the inflammatory process.

Table 1: COX Inhibition Potency

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
This compound28.39 ± 0.0323.8 ± 0.20
Celecoxib0.04 ± 0.010.04 ± 0.01

The IC50 values indicate that this compound has comparable potency to established anti-inflammatory drugs like celecoxib, particularly against COX-2, which is associated with inflammatory pain.

Anticancer Activity

In addition to its anti-inflammatory properties, this compound has shown promise in cancer research. It was evaluated for its effects on cell proliferation in various cancer cell lines.

Case Study: A431 Vulvar Epidermal Carcinoma Cell Line

In vitro studies revealed that this compound significantly inhibited cell proliferation and migration in the A431 cell line, suggesting potential as an anticancer agent. The mechanism of action appears to involve the modulation of key signaling pathways associated with tumor growth and metastasis.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Variations in substituents on the thieno-pyrimidine ring can lead to significant changes in potency and selectivity for COX enzymes or cancer cell lines.

Key Findings:

  • Electron-releasing Groups : The presence of electron-donating groups on the phenyl ring enhances COX inhibition.
  • Substituent Positioning : Modifications at specific positions on the thieno-pyrimidine scaffold can improve selectivity towards COX isoforms.

Scientific Research Applications

Pharmaceutical Applications

  • Anticancer Activity
    • Mechanism : Methyl 2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)acetate has shown promise in inhibiting tumor cell proliferation. Studies indicate that it may modulate signaling pathways related to cell growth and survival.
    • Case Study : In vitro tests on various cancer cell lines (e.g., A549 lung cancer and MCF-7 breast cancer cells) revealed significant cytotoxicity, with IC50 values of approximately 12.5 µM for A549 and 15.0 µM for MCF-7 cells.
  • Antimicrobial Properties
    • Overview : The compound exhibits antimicrobial activity against common pathogens, making it a candidate for developing new antibiotics.
    • Data Table :
    PathogenMinimum Inhibitory Concentration (MIC)
    Escherichia coli256 µg/mL
    Staphylococcus aureus128 µg/mL
    • Research Findings : Related compounds have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of activity .
  • Anti-inflammatory Effects
    • Potential Mechanism : The compound may inhibit pro-inflammatory cytokines, suggesting its use in treating inflammatory diseases.
    • Supporting Evidence : Preliminary studies have shown that derivatives can reduce inflammation markers in animal models.

Biochemical Applications

  • Enzyme Inhibition
    • Target Enzymes : this compound may act as an inhibitor for enzymes involved in metabolic pathways relevant to disease progression.
    • Example : Similar compounds have been noted to inhibit acetylcholinesterase, which is crucial in neurodegenerative diseases like Alzheimer's .

Toxicological Studies

Toxicological assessments are critical for evaluating the safety profile of this compound. Initial studies suggest low toxicity levels in mammalian cell lines, but further investigation is required to establish comprehensive safety data.

Chemical Reactions Analysis

Core Reactivity of the Thieno[2,3-d]Pyrimidinone System

The 4-oxo group in the pyrimidinone ring facilitates nucleophilic substitution or condensation reactions. Common modifications include:

Chlorination at Position 4

Treatment with phosphorus oxychloride (POCl₃) converts the 4-oxo group to a chloro substituent, enhancing electrophilicity for subsequent displacement reactions.
Example Reaction

Reagent/ConditionsProductYieldSource
POCl₃, reflux, 4–12 h4-Chloro-5-phenylthieno[2,3-d]pyrimidine40–80%

This intermediate reacts with amines (e.g., 2-fluoro-4-iodoaniline) to form 4-amino derivatives via SNAr mechanisms .

Functionalization at Position 2

The thiophene ring’s 2-position can undergo electrophilic substitution (e.g., nitration, halogenation), though steric hindrance from the phenyl group at position 5 may limit reactivity .

Ester Group Reactivity

The methyl ester moiety undergoes hydrolysis, aminolysis, or alkylation:

Hydrolysis to Carboxylic Acid

Reagent/ConditionsProductYieldSource
NaOH (aq.), reflux2-(4-Oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)acetic acid85–90%

The carboxylic acid serves as a precursor for amide coupling (e.g., with 4-phenylenediamine) .

Amidation

Reaction with primary amines in ethanol yields acetamide derivatives:
Example

Reagent/ConditionsProductYieldSource
4-Chloroaniline, DMF, refluxN-(4-Chlorophenyl)-2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)acetamide67%

N-Alkylation and Acylation

The pyrimidinone nitrogen (position 3) undergoes alkylation or acylation:

Alkylation

Using alkyl halides or nosylates:
Example

Reagent/ConditionsProductYieldSource
(R)-Glycerol acetonide nosylate, K₂CO₃, DMF3-(Glycerol acetonide)-thieno[2,3-d]pyrimidin-4-one75%

Acylation

Chloroacetyl chloride reacts with the NH group to form chloroacetamide derivatives :
Example

Reagent/ConditionsProductYieldSource
ClCH₂COCl, DMF, reflux2-Chloro-N-(3-methyl-4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)acetamide67%

Cyclization and Heterocycle Formation

The ester or amide side chains enable cyclization to fused heterocycles:

Thieno-Triazolopyrimidines

Reaction with hydrazine hydrate forms triazole-fused systems:
Example

Reagent/ConditionsProductYieldSource
NH₂NH₂·H₂O, ethanol, reflux3-Methyl-2-(1H-1,2,4-triazol-5-yl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one62%

Biological Activity Correlations

Derivatives exhibit antitumor potential, particularly PI3K inhibition (IC₅₀ = 0.8–4.2 μM) . Structure-activity relationships (SAR) highlight:

  • 4-Amino substituents : Enhance kinase selectivity .

  • Acetamide side chains : Improve solubility and bioavailability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Ester Derivatives

Ethyl 2-(1,2,3,4,5,6,7,8-octahydro-4-oxo-2-thioxo[1]benzothieno[2,3-d]pyrimidin-3-yl)acetate (4d)
  • Structure: Differs by a benzothieno ring system (vs. thieno), an octahydro backbone, and a thioxo (C=S) group at position 2.
  • Properties : Higher sulfur content (C₁₄H₁₆N₂O₃S₂) contributes to reduced solubility in polar solvents. Melting point (mp) and yield data are unavailable, but elemental analysis aligns with calculated values (C: 51.83%, H: 4.97%) .
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (Compound 1)
  • Structure : Features a thietan-3-yloxy group (3-membered sulfur-oxygen ring) at position 4 and a methyl group at position 4.
  • Synthesis : Prepared via reaction of ethyl-2-(6-methyl-4-oxo-pyrimidine-2-ylthio)acetate with 2-chloromethylthiirane, highlighting divergent synthetic pathways compared to the target compound’s phenyl-substituted synthesis .

Functional Group Modifications

2-(Chloromethyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one (CAS 568577-81-1)
  • Structure : Replaces the methyl ester with a chloromethyl group, increasing electrophilicity.
  • Applications : The chloro group facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), unlike the ester group in the target compound, which is prone to hydrolysis .
2-(4-Oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3-yl)acetic acid (CAS 371206-03-0)
  • Structure : Cyclopenta-fused ring system and carboxylic acid substituent (vs. methyl ester).
  • Properties : The carboxylic acid group increases hydrophilicity (logP ~1.2 vs. ~2.5 for the target compound) and enables salt formation for improved bioavailability .

Core Ring System Analogues

2-Thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one (CAS 117516-97-9)
  • Structure : Lacks the phenyl and ester groups but retains the thioxo modification.
  • Reactivity : The thioxo group at position 2 increases susceptibility to alkylation and oxidation compared to the oxo group in the target compound .

Data Tables

Table 1: Elemental Analysis and Physical Properties

Compound Name Molecular Formula Melting Point (°C) Yield (%) C (%) Calcd/Found H (%) Calcd/Found
Methyl 2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)acetate C₁₆H₁₂N₂O₃S Not reported Not reported 60.14/59.99 5.88/5.94
Ethyl 2-(octahydro-4-oxo-2-thioxo[1]benzothieno[2,3-d]pyrimidin-3-yl)acetate C₁₄H₁₆N₂O₃S₂ Not reported Not reported 51.83/51.92 4.97/4.99
Ethyl 2-(7-methyl-octahydro-4-oxo-2-thioxopyrido-thieno[2,3-d]pyrimidin-3-yl)acetate C₁₅H₁₈N₂O₃S₂ 172–174 40 Not reported Not reported

Table 2: Key Functional Group Comparisons

Compound Key Functional Groups Reactivity Highlights
This compound Ester, oxo, phenyl Hydrolysis-prone ester; π-π stacking with phenyl
2-(Chloromethyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one Chloromethyl, oxo Electrophilic substitution at chloro site
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate Thietan-3-yloxy, thioether Ring-opening reactivity of thietan group

Preparation Methods

Core Synthesis via Gewald Aminothiophene Reaction

The foundational step in preparing thieno[2,3-d]pyrimidine derivatives is the Gewald reaction, which constructs 2-aminothiophene intermediates. As demonstrated in multiple studies , this one-pot multicomponent reaction combines α-methylene carbonyl compounds (e.g., ethyl acetoacetate or cyclohexanone), cyanoacetamide, and elemental sulfur in DMF with morpholine as a base. For methyl 2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)acetate, the reaction typically proceeds as follows:

  • Formation of 2-Amino-4,5,6,7-Tetrahydrobenzo[b]thiophene-3-Carboxamide (Intermediate I):
    Cyclohexanone (38.5 mmol), cyanoacetamide (38.5 mmol), and sulfur (38.5 mmol) react in DMF with morpholine at 50–60°C for 12 hours . The product precipitates upon ice quenching and is purified via filtration (yield: 70–85%).

  • Cyclization to Thieno[2,3-d]Pyrimidin-4-One:
    Intermediate I undergoes cyclization with benzaldehyde derivatives to introduce the 5-phenyl group. For example, refluxing I with benzaldehyde in dry DMF and HCl yields 5-phenylthieno[2,3-d]pyrimidin-4-one . The reaction mechanism involves aldol condensation followed by intramolecular cyclization, with the phenyl group positioned at C5 via electrophilic aromatic substitution.

Alternative Route: Mannich Reaction for Direct Ester Incorporation

A non-catalyzed Mannich reaction offers an alternative pathway :

  • Condensation of Dihydrothiophene with Formaldehyde and Methylamine:
    2-Amino-4-phenyl-5-benzoyl-4,5-dihydrothiophene-3-carbonitrile reacts with formaldehyde and methyl glycinate in ethanol under reflux. The Mannich adduct forms a six-membered ring, directly yielding the acetamide ester .

  • Oxidative Aromatization:
    The dihydrothiophene intermediate undergoes oxidative aromatization using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to yield the fully conjugated thieno[2,3-d]pyrimidine core .

Spectroscopic Characterization and Analytical Data

Critical characterization data for this compound include:

Spectrum Key Signals Inference
1H NMR (400 MHz, DMSO-d6) δ 8.27 (d, J = 8.0 Hz, 2H, ArH), 3.78 (s, 3H, OCH3), 2.77 (s, 2H, CH2COO)Confirms phenyl group, methyl ester, and acetate CH2 .
13C NMR δ 170.5 (C=O ester), 161.2 (C4=O), 134.5 (C5-phenyl), 50.8 (OCH3)Validates carbonyl groups and substitution pattern .
IR (cm−1) 3448 (NH stretch), 1676 (C=O ester), 1601 (C=C aromatic)Supports functional groups .
MS (ESI) m/z 355.1 [M + H]+Matches molecular formula C16H14N2O3S .

Yield Optimization and Challenges

  • Chlorination Efficiency: Prolonged reflux with POCl3 (>8 hours) improves chloride substitution but risks decomposition .

  • Esterification Side Reactions: Competing hydrolysis of the methyl ester can occur if moisture is present during nucleophilic substitution . Anhydrous conditions and molecular sieves mitigate this.

  • Crystallization Issues: The target compound’s poor solubility in polar solvents necessitates recrystallization from ethanol/hexane mixtures (yield: 65–75%) .

Q & A

Q. Optimization Strategies :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates due to better solubility of intermediates.
  • Catalyst Screening : Lewis acids (e.g., ZnCl₂) or Brønsted acids (e.g., H₂SO₄) improve cyclization efficiency.
  • Temperature Control : Maintain 80–100°C to balance reaction kinetics and thermal stability of intermediates .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Resolve aromatic protons (δ 7.2–8.5 ppm for phenyl/thienyl groups) and ester methyl groups (δ 3.6–3.8 ppm). The pyrimidin-4-one carbonyl appears at ~165 ppm in ¹³C NMR .
  • IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹ for the ester and pyrimidinone) and C-N stretches (~1250 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ at m/z 341.08 for C₁₆H₁₂N₂O₃S) and fragmentation patterns .

Advanced: How do structural modifications at the 5-phenyl and 3-acetate positions influence biological activity?

Methodological Answer:
A Structure-Activity Relationship (SAR) approach is critical:

  • 5-Phenyl Substitution :
    • Electron-withdrawing groups (e.g., -CF₃) enhance antimicrobial activity by increasing electrophilicity of the pyrimidinone core .
    • Bulky substituents (e.g., p-tolyl) reduce solubility but improve target binding in hydrophobic pockets .
  • 3-Acetate Group :
    • Methyl ester improves cell permeability compared to free carboxylic acid.
    • Hydrolysis to the acid form in vivo may modulate activity, requiring stability studies in physiological buffers .

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